molecular formula C11H10N2O B1406864 2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile CAS No. 1355334-69-8

2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile

Cat. No. B1406864
CAS RN: 1355334-69-8
M. Wt: 186.21 g/mol
InChI Key: ZVDLTXVHCBKJPL-UHFFFAOYSA-N
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Description

2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile is a chemical compound with the molecular formula C11H10N2O . It is used in life science research .


Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 15 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nitrile (aromatic), 1 ether (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile is 186.213 .

Scientific Research Applications

Molecular Recognition and Chiral Solvating Agents

Optically pure compounds similar to 2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile have been utilized as chiral solvating agents for molecular recognition. These agents are significant in differentiating isomers of acids, such as α-substituted carboxylic acids, phosphoric acids, and amino acids, using NMR or fluorescence spectroscopy. This application is crucial in analytical chemistry for the quantitative determination and analysis of isomeric compounds (Khanvilkar & Bedekar, 2018).

Chemical Synthesis and Reactions

Compounds structurally related to 2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile are involved in various chemical reactions. For instance, they participate in 1–2 or 1–4 addition reactions, especially with nicotino- and isonicotinonitriles, leading to the formation of complex chemical structures. These reactions are significant in synthetic chemistry, contributing to the development of new chemical entities and materials (Eberhard, Lampin, & Mathey, 1973).

Reaction Mechanism Studies

The reaction mechanisms involving similar nitrile oxides have been extensively studied. For example, the [3 + 2] intramolecular cycloaddition reactions of unsaturated nitrile oxides have been analyzed using different theoretical approaches. Understanding these mechanisms is vital for predicting reaction outcomes in organic synthesis and designing new compounds (Adjieufack et al., 2018).

Coordination Chemistry and Metallo-Organic Frameworks

Compounds like 4-Cyanopyridine, a derivative of isonicotinonitrile, act as ligands in transition metal complexes. They can function as monodentate or bidentate ligands, forming linear bridges between metal atoms. This property is pivotal in constructing metal-organic frameworks (MOFs) and designing new materials for various applications, such as catalysis, gas storage, and separation processes (Zhao et al., 2017).

Optoelectronic Materials

Derivatives of isonicotinonitrile, which share structural similarities with 2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile, have been used in the development of materials for optoelectronic applications. For instance, bipolar isomers synthesized from cyanopyridine have shown potential in organic light-emitting diodes (OLEDs), offering insights into charge balance and efficiency in these devices (Li et al., 2018).

properties

IUPAC Name

2-cyclopent-3-en-1-yloxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-8-9-5-6-13-11(7-9)14-10-3-1-2-4-10/h1-2,5-7,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDLTXVHCBKJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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